N'-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]-4-(4-hydroxyphenoxy)benzohydrazide
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Overview
Description
N’-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]-4-(4-hydroxyphenoxy)benzohydrazide is an organic compound belonging to the class of benzoic acids and derivatives. This compound is characterized by the presence of bromine, methoxy, and hydroxy functional groups attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]-4-(4-hydroxyphenoxy)benzohydrazide typically involves the condensation reaction between 3,5-dibromo-4-methoxybenzaldehyde and 4-(4-hydroxyphenoxy)benzohydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]-4-(4-hydroxyphenoxy)benzohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The bromine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
N’-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]-4-(4-hydroxyphenoxy)benzohydrazide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]-4-(4-hydroxyphenoxy)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the presence of bromine and methoxy groups can enhance its binding affinity and specificity towards target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
- 4-tert-butyl-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
Uniqueness
N’-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]-4-(4-hydroxyphenoxy)benzohydrazide is unique due to the presence of both methoxy and hydroxy functional groups, which can influence its reactivity and interactions with other molecules. The combination of these groups with bromine atoms enhances its potential for various chemical transformations and applications in different fields.
Properties
Molecular Formula |
C21H16Br2N2O4 |
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Molecular Weight |
520.2 g/mol |
IUPAC Name |
N-[(E)-(3,5-dibromo-4-methoxyphenyl)methylideneamino]-4-(4-hydroxyphenoxy)benzamide |
InChI |
InChI=1S/C21H16Br2N2O4/c1-28-20-18(22)10-13(11-19(20)23)12-24-25-21(27)14-2-6-16(7-3-14)29-17-8-4-15(26)5-9-17/h2-12,26H,1H3,(H,25,27)/b24-12+ |
InChI Key |
FKDGLMKPSNQSTP-WYMPLXKRSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1Br)/C=N/NC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)O)Br |
Canonical SMILES |
COC1=C(C=C(C=C1Br)C=NNC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)O)Br |
Origin of Product |
United States |
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